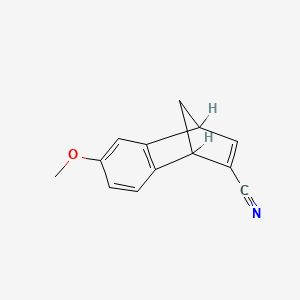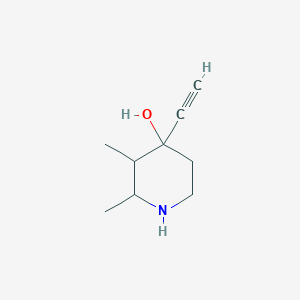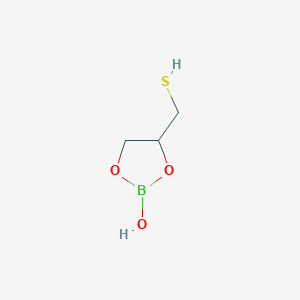![molecular formula C14H22O3 B14471830 4,4,6,7-Tetramethyl-2-oxobicyclo[4.2.0]octan-7-yl acetate CAS No. 66016-89-5](/img/structure/B14471830.png)
4,4,6,7-Tetramethyl-2-oxobicyclo[4.2.0]octan-7-yl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4,6,7-Tetramethyl-2-oxobicyclo[4.2.0]octan-7-yl acetate, also known as 7-Acetoxy-4,4,6,7-tetramethylbicyclo[4.2.0]octan-2-one, is a bicyclic compound with a unique structure that includes an acetate group.
准备方法
The synthesis of 4,4,6,7-Tetramethyl-2-oxobicyclo[4.2.0]octan-7-yl acetate typically involves the reaction of specific precursors under controlled conditions. One common method involves the acetylation of 4,4,6,7-tetramethylbicyclo[4.2.0]octan-2-one using acetic anhydride in the presence of a catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetate group .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
化学反应分析
4,4,6,7-Tetramethyl-2-oxobicyclo[4.2.0]octan-7-yl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield a carboxylic acid, while reduction with sodium borohydride will produce an alcohol .
科学研究应用
4,4,6,7-Tetramethyl-2-oxobicyclo[4.2.0]octan-7-yl acetate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex bicyclic compounds.
Biology: This compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
作用机制
The mechanism of action of 4,4,6,7-Tetramethyl-2-oxobicyclo[4.2.0]octan-7-yl acetate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets are still under investigation, but it is believed to modulate signaling pathways involved in inflammation and microbial growth .
相似化合物的比较
4,4,6,7-Tetramethyl-2-oxobicyclo[4.2.0]octan-7-yl acetate can be compared with other similar compounds, such as:
4,4,6,7-Tetramethylbicyclo[4.2.0]octan-2-one: This compound lacks the acetate group and has different reactivity and applications.
7-Hydroxy-4,4,6,7-tetramethylbicyclo[4.2.0]octan-2-one:
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and potential for diverse applications .
属性
CAS 编号 |
66016-89-5 |
|---|---|
分子式 |
C14H22O3 |
分子量 |
238.32 g/mol |
IUPAC 名称 |
(4,4,6,7-tetramethyl-2-oxo-7-bicyclo[4.2.0]octanyl) acetate |
InChI |
InChI=1S/C14H22O3/c1-9(15)17-14(5)6-10-11(16)7-12(2,3)8-13(10,14)4/h10H,6-8H2,1-5H3 |
InChI 键 |
AGPVUXFOGWUFPB-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OC1(CC2C1(CC(CC2=O)(C)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![hydrogen sulfate;5-methoxy-4-methyl-2-[(2-methylsulfonyl-4-nitrophenyl)diazenyl]benzenediazonium](/img/structure/B14471759.png)



![Disodium 5-[[2,4-dihydroxy-5-[(4-nitrophenyl)azo]phenyl]azo]-4-hydroxy-3-[(4-nitrophenyl)azo]naphthalene-2,7-disulphonate](/img/structure/B14471785.png)



![Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde, 4-methyl-1-(1-methylethyl)-](/img/structure/B14471803.png)
![2-[2-(2-Hydroxy-3,4-dioxocyclohexa-1,5-dien-1-yl)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B14471812.png)


